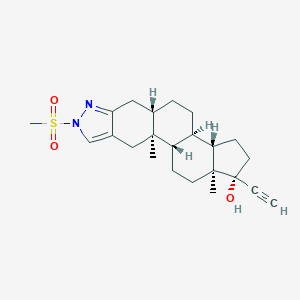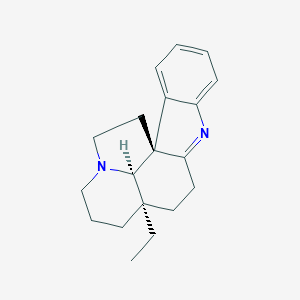
1,2-Didehydroaspidospermidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Caryophyllin can be synthesized through various methods. One common method involves the heating of caryophyllene with an equimolar amount of elemental sulfur to 120°C to form caryophyllene-4,5-episulfide . Another method involves the acid-catalyzed isomerization of caryophyllene and its oxide .
Industrial Production Methods: Caryophyllin is commercially available and can be obtained from natural sources such as clove oil, hops, and other essential oils. Industrial production often involves the extraction of these oils followed by purification processes to isolate caryophyllin .
Chemical Reactions Analysis
Types of Reactions: Caryophyllin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It is particularly reactive to acids, including Lewis and Brønsted acids .
Common Reagents and Conditions:
Oxidation: Caryophyllin can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include caryophyllene oxide, caryophyllene-4,5-episulfide, and various halogenated derivatives .
Scientific Research Applications
Caryophyllin has a wide range of scientific research applications:
Mechanism of Action
Caryophyllin exerts its effects primarily through its interaction with cannabinoid receptor type 2 (CB2 receptor) . It acts as a full agonist of the CB2 receptor, which is involved in modulating inflammation and pain . The activation of CB2 receptors leads to the inhibition of inflammatory mediators such as inducible nitric oxide synthase, interleukin 1 beta, interleukin-6, and tumor necrosis factor-alpha . Additionally, caryophyllin activates peroxisome proliferator-activated receptors alpha and gamma, which play roles in regulating inflammation and metabolism .
Comparison with Similar Compounds
α-Caryophyllene (Humulene): A ring-opened isomer of caryophyllin.
Isocaryophyllene: The cis double bond isomer of caryophyllin.
Caryophyllene Oxide: An oxidized derivative of caryophyllin.
Properties
CAS No. |
19751-76-9 |
|---|---|
Molecular Formula |
C19H24N2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C19H24N2/c1-2-18-9-5-12-21-13-11-19(17(18)21)14-6-3-4-7-15(14)20-16(19)8-10-18/h3-4,6-7,17H,2,5,8-13H2,1H3/t17-,18-,19-/m1/s1 |
InChI Key |
FGFBHTJUUGUSCK-GUDVDZBRSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C(=NC5=CC=CC=C45)CC2 |
Isomeric SMILES |
CC[C@]12CCCN3[C@H]1[C@@]4(CC3)C(=NC5=CC=CC=C45)CC2 |
Canonical SMILES |
CCC12CCCN3C1C4(CC3)C(=NC5=CC=CC=C45)CC2 |
Synonyms |
1,2-Didehydroaspidospermidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




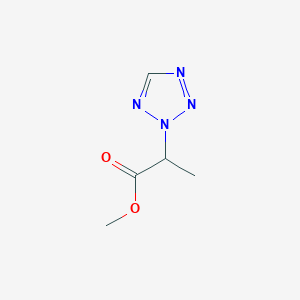
![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)

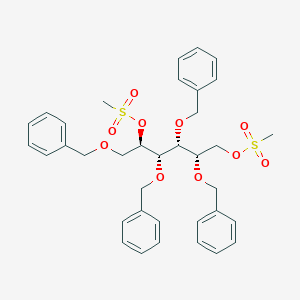
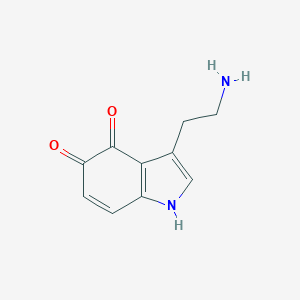
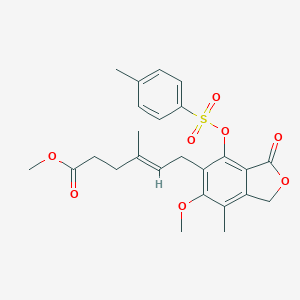
![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)
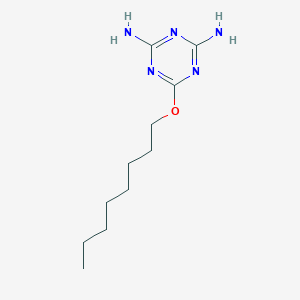
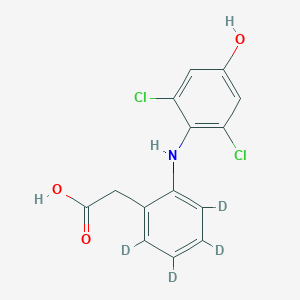
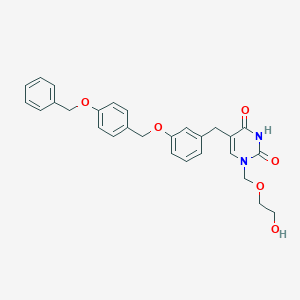
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)
